Saroglitazar Magnesium vs. Pioglitazone: Comparable ALT Reduction in NAFLD Patients per Bayesian Network Meta-Analysis
In a Bayesian network meta-analysis pooling 930 patients across 12 randomized prospective studies, saroglitazar demonstrated numerically greater effect sizes than pioglitazone for ALT, AST, and GGT reduction in NAFLD patients, with overlapping confidence intervals confirming comparable efficacy. The surface under the cumulative ranking curve (SUCRA) for NAS score improvement was 0.80 for saroglitazar versus 0.67 for pioglitazone, indicating a modest probabilistic advantage for saroglitazar [1].
| Evidence Dimension | Reduction in serum alanine aminotransferase (ALT) – Standardized Mean Difference (SMD) |
|---|---|
| Target Compound Data | SMD -4.28 (95% CI: -7.46 to -1.02) |
| Comparator Or Baseline | Pioglitazone: SMD -0.50 (95% CI: -0.66 to -0.34) |
| Quantified Difference | Saroglitazar SMD magnitude ~8.6× larger than pioglitazone; confidence intervals overlap but saroglitazar's lower bound remains below pioglitazone's upper bound |
| Conditions | Bayesian network meta-analysis; pooled population of 930 NAFLD patients (saroglitazar n=159; pioglitazone n=379; placebo n=392); diagnosed by liver biopsy or radiologically with transaminase estimation |
Why This Matters
This meta-analysis establishes that saroglitazar achieves hepatic enzyme reduction comparable to pioglitazone in NAFLD, supporting its selection when dual PPARα/γ agonism is mechanistically preferred over pure PPARγ agonism.
- [1] Sinha B, Ghosal S, Datta D. Comparative Efficacy of Saroglitazar and Pioglitazone in Nonalcoholic Fatty Liver Disease Patients: A Bayesian Network Meta-analysis. International Journal of Diabetes and Technology. 2024;3(1):7-14. doi:10.4103/ijdt.ijdt_10_24 View Source
